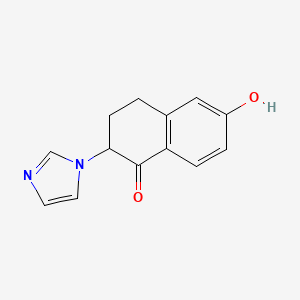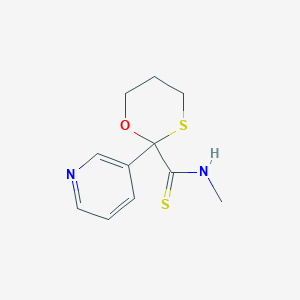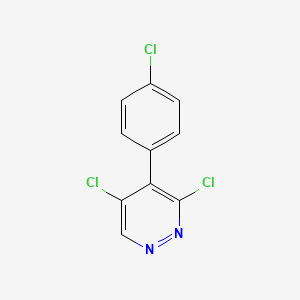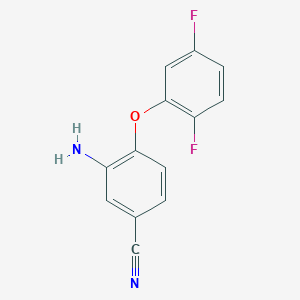
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with chlorine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a combination of 60% nitric acid and polyphosphoric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the pyrrole ring without over-nitration or degradation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Cyclization Conditions: Heating with appropriate catalysts or under reflux conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrroles: Formed by nucleophilic substitution of the chlorine atom.
Cyclized Products: Formed by intramolecular cyclization reactions.
科学的研究の応用
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be substituted by nucleophiles, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with specific biological activities .
類似化合物との比較
Similar Compounds
5-Chloro-4-nitropyrazoles: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
4-Nitropyrrole-2-carboxylic acid: Lacks the chlorine substitution.
5-Chloro-2-nitropyrrole: Lacks the carboxylic acid group.
Uniqueness
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrrole ring, along with a carboxylic acid group
特性
分子式 |
C5H3ClN2O4 |
|---|---|
分子量 |
190.54 g/mol |
IUPAC名 |
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-4-3(8(11)12)1-2(7-4)5(9)10/h1,7H,(H,9,10) |
InChIキー |
JDTGWHIJVBCPIN-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=C1[N+](=O)[O-])Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-N-[2-(2,4-dichlorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B8348877.png)





![2-(Methylsulfanyl)-7-(pyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8348929.png)

